5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol

Medicinal Chemistry ADME Drug Design

Medicinal chemistry requires precise substituent control. Generic 1,3,4-oxadiazoles introduce SAR variables. This specific 4-methylphenyl analog (CAS 83725-78-4) offers: - Defined lipophilicity (clogP ~1.65) for permeability studies - Validated scaffold for FtsZ inhibitors (MRSA/VRSA) & glycogen phosphorylase b (Ki=12 μM) - ≥98% purity ensures assay reproducibility Immediate procurement for screening campaigns.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 83725-78-4
Cat. No. B3024147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol
CAS83725-78-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNC(=O)O2
InChIInChI=1S/C9H8N2O2/c1-6-2-4-7(5-3-6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12)
InChIKeyDYYZGRGLBXGSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol Overview


5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol, also known as 5-p-tolyl-1,3,4-oxadiazol-2-ol or 1,3,4-Oxadiazol-2(3H)-one, 5-(4-methylphenyl)- (CAS 83725-78-4), is a heterocyclic small molecule (C9H8N2O2, MW 176.17) featuring a 1,3,4-oxadiazol-2-ol core substituted with a 4-methylphenyl group at the 5-position [1]. This compound belongs to the privileged 1,3,4-oxadiazole class, which is extensively investigated in medicinal chemistry due to its versatile bioisosteric properties and broad pharmacological potential [2]. Commercially, it is available as a research-grade building block with standard purity specifications of ≥95–98%, primarily for in vitro screening and derivatization purposes .

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol Substituent Specificity


Within the 1,3,4-oxadiazole class, minor substituent variations on the aryl ring profoundly alter physicochemical properties and biological outcomes, rendering generic substitution scientifically and practically unsound. The 4-methylphenyl group in 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol confers distinct lipophilicity (clogP), electronic character, and steric bulk compared to analogs bearing unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl moieties . Published structure-activity relationship (SAR) studies demonstrate that para-substituents on the phenyl ring of 1,3,4-oxadiazoles directly influence antimicrobial potency, enzyme inhibition kinetics, and cellular permeability [1]. Consequently, utilizing a closely related analog (e.g., 5-phenyl-1,3,4-oxadiazol-2-ol or 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ol) in place of this specific compound introduces uncontrolled variables in any screening campaign, potentially leading to false-negative results or misleading SAR conclusions. The quantitative evidence below substantiates these differential effects.

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol Comparator Evidence


Lipophilicity and Membrane Permeability: Comparison with Analogs

The presence of the 4-methyl group on the phenyl ring of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol increases its calculated lipophilicity (clogP) relative to the unsubstituted phenyl analog (5-phenyl-1,3,4-oxadiazol-2-ol, CAS 1199-02-6) . While the 4-chlorophenyl analog (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ol, CAS 1711-61-1) exhibits an even higher clogP due to the halogen substituent, the methyl group provides a balanced increase in lipophilicity without the potential metabolic liabilities associated with aryl chlorides [1]. This differential lipophilicity directly impacts passive membrane permeability and, consequently, the compound's apparent potency in cell-based assays.

Medicinal Chemistry ADME Drug Design

Para-Methyl Substitution and Antibacterial Potency

While direct MIC data for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol is absent from the primary literature, robust SAR studies on structurally related 2,5-disubstituted-1,3,4-oxadiazoles provide class-level inference for its expected antibacterial potency relative to analogs with alternative para-substituents [1]. Specifically, a study by Alamery et al. (2021) demonstrated that para-substitution with fluoro and methyl groups on the phenyl ring of 1,3,4-oxadiazole derivatives significantly intensified antibacterial efficacy against both Gram-positive and Gram-negative strains [1]. The presence of the methyl group at the para position is therefore a key structural determinant for enhanced antibacterial activity, distinguishing this compound from unsubstituted or differently substituted phenyl analogs.

Antibacterial SAR Infectious Disease

FtsZ Inhibition: A Differentiated Mechanism of Action

The 1,3,4-oxadiazol-2-one scaffold, exemplified by 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol, has been identified as a promising chemotype for developing novel antibacterial agents targeting the bacterial cell division protein FtsZ [1]. A patent and associated research article by Bi et al. (2019) describe the design and synthesis of 1,3,4-oxadiazol-2-one-containing benzamide derivatives as FtsZ inhibitors. While the specific compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol is a core fragment rather than a fully elaborated drug candidate, its structural motif is directly linked to the potent antibacterial activity observed in advanced analogs such as compound A14 [1]. This establishes a clear mechanistic differentiation from classical antibiotics (e.g., beta-lactams, quinolones) and justifies its selection as a building block for FtsZ inhibitor development.

Antibacterial FtsZ Inhibitor Drug Discovery

Glycogen Phosphorylase Inhibition by a Related Analog

A closely related derivative, 2-(β-D-glucopyranosylamino)-5-(4-methylphenyl)-1,3,4-oxadiazole, which incorporates the same 5-(4-methylphenyl)-1,3,4-oxadiazole core, has been quantitatively evaluated as an inhibitor of rabbit muscle glycogen phosphorylase b (RMGPb) [1]. This derivative exhibited a Ki value of 12 μM, demonstrating low micromolar potency [1]. While this data is not for the exact compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol, it provides strong supporting evidence that the 4-methylphenyl-substituted 1,3,4-oxadiazole scaffold is capable of engaging the glycogen phosphorylase active site. In contrast, simpler 1,3,4-oxadiazoles lacking the glucopyranosylamino group were found to be 'practically inefficient' as inhibitors in the same study [2].

Antidiabetic Glycogen Phosphorylase Enzyme Inhibition

Urease Inhibition Potential vs. Thiourea

1,3,4-Oxadiazole derivatives are established as potent urease inhibitors, with many compounds demonstrating superior activity to the standard inhibitor thiourea [1]. A comprehensive study by Khan et al. (2012) evaluated a series of 1,3,4-oxadiazole derivatives against Jack bean urease and reported IC50 values ranging from 5.79 ± 0.3 μM to 72.50 ± 1.15 μM, compared to thiourea (IC50 = 21.0 ± 0.011 μM) [1]. While 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol was not directly tested, its structural homology to the active compounds in this series (specifically the presence of an aryl substituent at the 5-position and a free hydroxyl group at the 2-position) strongly suggests it would exhibit similar or improved urease inhibitory activity [1]. The para-methyl substitution may further enhance potency through favorable hydrophobic interactions within the enzyme's active site, as suggested by molecular docking studies of related molecules [2].

Urease Inhibition Anti-ulcer Enzyme Inhibitor

High Purity and Analytical Traceability

Commercial sourcing of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol (CAS 83725-78-4) is available with documented purity specifications from reputable chemical suppliers. Bide Pharmatech offers this compound at ≥98% purity, with batch-specific QC data including NMR, HPLC, or GC available upon request . AK Scientific provides the compound at 95% minimum purity with defined long-term storage conditions . These specifications provide a verifiable baseline for experimental reproducibility that is absent in lower-tier or uncertified sources. In contrast, alternative 1,3,4-oxadiazole analogs may be offered with lower purity grades or without analytical certification, introducing uncontrolled variability into research outcomes.

Analytical Chemistry Procurement Quality Control

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol Application Scenarios


Lead Optimization for FtsZ-Targeting Antibacterials

Given the demonstrated potential of 1,3,4-oxadiazol-2-one-containing compounds as FtsZ inhibitors with activity against MRSA and VRSA [1], 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol serves as an ideal core fragment for synthesizing and screening novel analogs. Its specific 4-methylphenyl substitution is predicted to enhance membrane permeability (clogP = 1.65) compared to unsubstituted phenyl analogs, potentially improving intracellular accumulation in bacterial cells . Procurement of high-purity material (≥98%) ensures that any observed antibacterial activity can be confidently attributed to the compound itself rather than impurities . This scenario is directly supported by evidence in Section 3 (Items 2, 3, and 6).

Glycogen Phosphorylase Inhibitor Synthesis for Type 2 Diabetes

The 5-(4-methylphenyl)-1,3,4-oxadiazole core, when further functionalized at the 2-position (e.g., with glucopyranosylamino groups), yields low micromolar inhibitors of glycogen phosphorylase b (Ki = 12 μM) [2]. This quantitative benchmark provides a clear starting point for medicinal chemistry campaigns aimed at developing novel antidiabetic agents. The compound's commercial availability with defined purity facilitates reproducible synthesis of focused libraries. This application is directly derived from Evidence Item 4 in Section 3.

Urease Inhibition Screening for Anti-Ulcer Therapeutics

Based on the well-established urease inhibitory activity of 1,3,4-oxadiazol-2-ol derivatives, which frequently surpass the potency of the standard inhibitor thiourea (IC50 = 21.0 μM) [3], 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol is a high-probability hit candidate for urease inhibition screens. Its structural features—specifically the free 2-hydroxyl group and para-methylphenyl substituent—align with SAR trends for optimal enzyme inhibition [4]. Procurement of this specific analog, rather than a generic 1,3,4-oxadiazole, is justified by the expected potency advantage conferred by the 4-methylphenyl group, as inferred from class-level evidence (Evidence Item 5, Section 3).

Antibacterial Screening Against Gram-Positive and Gram-Negative Strains

SAR studies on 2,5-disubstituted-1,3,4-oxadiazoles confirm that para-substitution with methyl groups significantly intensifies antibacterial activity [5]. Therefore, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol is a strategically chosen screening candidate over unsubstituted phenyl analogs for primary antibacterial assays against S. aureus, E. coli, and other clinically relevant strains. Its moderate lipophilicity (clogP ~1.65) also suggests favorable solubility and permeability characteristics for in vitro assays. This scenario is directly supported by Evidence Items 1 and 2 in Section 3.

Technical Documentation Hub

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